Conformational Rigidity of dP Imparts Uniform Duplex Stability, Unlike Destabilizing mo4C
The bicyclic structure of the P base in dP enforces a fixed anti configuration of the N4-oxygen, leading to DNA duplex stability that is virtually identical to a natural A·T base pair. In contrast, the unconstrained N4-methoxy group in mo4C can rotate, adopting a syn configuration that severely destabilizes the DNA duplex [1]. This structural difference results in a quantifiable 19°C difference in duplex melting temperature (Tm), making dP the superior choice for applications requiring uniform and predictable DNA stability [2].
| Evidence Dimension | DNA Duplex Melting Temperature (Tm) |
|---|---|
| Target Compound Data | 51 (± 2) °C (for 8mer-AP duplex) |
| Comparator Or Baseline | mo4C: 32 (± 2) °C (for 8mer-AM duplex); Natural A·T: 52 (± 2) °C (for 8mer-AT duplex) |
| Quantified Difference | dP yields a Tm 19°C higher than mo4C and within 1°C of the natural A·T base pair. |
| Conditions | Measured on a self-complementary octanucleotide d(CGAATTCG) analog (8mer) by 1H NMR spectroscopy. |
Why This Matters
This demonstrates that dP acts as a 'stealth' mutagen that minimally perturbs global DNA structure, enabling more reproducible PCR and in vivo mutagenesis studies compared to mo4C.
- [1] Stone MJ, Nedderman AN, Williams DH, Lin PK, Brown DM. Molecular basis for methoxyamine initiated mutagenesis. 1H nuclear magnetic resonance studies of base-modified oligodeoxynucleotides. J Mol Biol. 1991;222(3):711-723. View Source
- [2] Stone MJ, Nedderman AN, Williams DH, Lin PK, Brown DM. Molecular basis for methoxyamine initiated mutagenesis. 1H nuclear magnetic resonance studies of base-modified oligodeoxynucleotides. J Mol Biol. 1991;222(3):711-723. View Source
